1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine is a heterocyclic compound featuring a piperidine core substituted with an amine group at the 4-position and a 3,5-dimethylisoxazole methyl group at the 1-position. Its molecular formula is C₁₂H₂₀N₃O, with a molecular weight of 222.31 g/mol (calculated).
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMULZSJRSNEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C11H19N3O
- Molecular Weight : 209.29 g/mol
- CAS Number : 1247449-67-7
Structure
The structure includes a piperidine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety, which is critical for its biological activity. The specific arrangement of these functional groups influences the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial activities. For instance, studies have shown that certain piperidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Heterocyclic derivatives containing β-amino acid moieties have demonstrated antiviral activities against various viruses, including Herpes Simplex Virus (HSV) and tobacco mosaic virus (TMV). For example, certain derivatives showed higher antiviral activities than commercial agents at concentrations of 500 μg/mL .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or viral replication.
- Receptor Modulation : It may interact with specific receptors to modulate signaling pathways related to pain or inflammation .
Case Studies
Several studies have documented the biological effects of this compound:
- Antiviral Efficacy : In vitro studies demonstrated that the compound exhibited potent activity against HSV with a therapeutic index indicating effective inhibition without significant cytotoxicity .
- Antibacterial Testing : A series of piperidine derivatives were tested for their antibacterial effects, with some showing complete inhibition of bacterial growth within 8 hours .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-[3,5-Dimethylisoxazol-4-yl]methyl]piperidin-3-amines | Similar structure | Antiviral and antibacterial | Explored as lead compounds for drug development |
| 1-[3-(Hydroxyphenyl)-4-(phenylamino)-1H-pyrazolo] | Different core structure | Antiviral against VSV and TMV | Higher efficacy noted in specific derivatives |
| 1-[3-(Chlorophenyl)-4-(phenylamino)-1H-pyrazolo] | Different core structure | Antiviral and anti-HSV activity | Effective in inhibiting viral replication |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other piperidine- and oxazole-containing molecules. Below is a comparative analysis based on available
Key Differences and Implications
Oxazole vs. Quinolinone Core: The quinolinone-based analogue listed in incorporates a larger aromatic system, which may enhance π-π stacking interactions in protein binding compared to the simpler piperidine-oxazole hybrid .
Substituent Flexibility : The methyl group on the oxazole ring in the target compound improves metabolic stability compared to unsubstituted oxazoles, which are prone to oxidative degradation. This is a common strategy in medicinal chemistry to optimize pharmacokinetics.
Amine Positioning: The 4-amine group on piperidine in the target compound contrasts with the 5-amino group on the difluorophenyl ring in the quinolinone analogue. This difference likely alters target selectivity—piperidine amines often interact with GPCRs or ion channels, while aryl amines may engage in hydrogen bonding with enzymes.
Pharmacological and Physicochemical Data
Limited experimental data is available in the provided evidence. However, inferences can be drawn:
- Solubility: The piperidine-amine group likely confers moderate water solubility (similar to other piperidine derivatives), whereas the quinolinone analogue’s solubility may be lower due to its aromatic bulk .
- Bioavailability: The target compound’s smaller size (MW 222 vs. 125 for the quinolinone analogue) suggests better membrane permeability, a critical factor for CNS penetration.
Research Findings and Gaps
- Structural Studies: Crystallographic data for the target compound is absent in the provided evidence.
- Biological Activity: No direct pharmacological data is available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
